molecular formula C4H22N2O6 B086462 Piperazine hexahydrate CAS No. 142-63-2

Piperazine hexahydrate

Cat. No. B086462
CAS RN: 142-63-2
M. Wt: 194.23 g/mol
InChI Key: AVRVZRUEXIEGMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Piperazine Synthesis: Piperazine is a key N-heterocycle in pharmaceuticals. Recent advances in piperazine synthesis emphasize constructing the piperazine ring system, especially carbon-substituted piperazines. Methods include the reduction of (Di)ketopiperazine, N-Alkylation, and several metal-catalyzed synthesis techniques (Gettys, Ye, & Dai, 2017).

Molecular Structure Analysis

  • Piperazine Hexahydrate Structure: The molecular structure of this compound (C4N2H10·6H2O) forms monoclinic pseudo-tetragonal crystals. The structure includes hydrogen-bonded water molecules forming puckered layers, connected to piperazine molecules via hydrogen bonds. The bond lengths and angles of the piperazine molecule are within normal ranges, and the structure shows a resemblance to clathrate hydrate structures due to the pentagonal geometry of the water structure (Schwarzenbach, 1968).

Chemical Reactions and Properties

  • Piperazine in Chemical Reactions: Piperazine is used as a catalyst for synthesizing various pharmaceutically relevant compounds, such as 2-amino-3-cyano-4H-pyrans derivatives in aqueous media. This showcases its versatility and efficiency as a catalyst in chemical reactions (Yousefi, Goli-Jolodar, & Shirini, 2018).

Physical Properties Analysis

  • The specific physical properties of this compound, such as melting point, crystal structure, and others, are integral to its applications in various fields. However, detailed studies specifically focusing on the physical properties of this compound were not found in the current literature.

Chemical Properties Analysis

  • Piperazine Derivatives: Piperazine derivatives show significant chemical diversity, largely focused on modifications to the nitrogen atoms of the piperazine ring. This diversity allows for the creation of compounds with varied chemical properties, useful in different therapeutic and industrial applications (Patil et al., 2019).

Scientific Research Applications

  • Neurotoxicity Studies : Piperazine, used as an anthelmintic agent, has been studied for potential neurotoxicity, especially in cases of renal insufficiency (Combes, Damon, & Gottfried, 1956).

  • Therapeutic Uses : Piperazine derivatives have various therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the piperazine nucleus significantly impact the medicinal potential of these molecules (Rathi, Syed, Shin, & Patel, 2016).

  • Neuromuscular System Effects : Piperazine's effect on the neuromuscular system of Ascaris lumbricoides, causing flaccid paralysis, has been investigated, suggesting a curare-like effect (Castillo, Morales, & Sanchez, 1963).

  • Veterinary Anthelmintic Applications : Piperazine hexahydrate has been used as an anthelmintic in domestic animals, with its effectiveness and toxicity being key areas of study (Sloan, Kingsbury, & Jolly, 1954).

  • Pharmacological Activities : Piperazine derivatives have central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. Their use as recreational drugs due to stimulant and euphoric effects has also been studied (Brito, Moreira, Menegatti, & Costa, 2018).

  • Neurological Side Effects : The potential of piperazine salts to cause transient encephalopathy and nonepileptic seizures in healthy individuals has been explored (Yohai & Barnett, 1989).

  • Chemical Structure Analysis : The structure of this compound and its physical properties, like melting point and hydrogen bonding, have been studied (Schwarzenbach, 1968).

  • Drug Design and Discovery : Piperazine's role in drug design, affecting pharmacokinetic and pharmacodynamic properties, has been explored in various therapeutic areas (Romanelli, Manetti, Braconi, Dei, Gabellini, & Teodori, 2022).

  • Flame Retardant Application : Piperazine-phosphonates derivatives have been investigated for their application as flame retardants on cotton fabric, with studies focusing on their thermal decomposition reactions (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).

  • Synthesis and Applications in Medicinal Chemistry : The synthesis of piperazine-based ligands and metal complexes and their applications in biological systems, catalysis, and metal-organic frameworks are researched areas (Kant & Maji, 2020).

  • Anthelmintic Mechanism of Action : Piperazine's effect on the moulting and proteome expression in Ascaris suum larvae and its anthelmintic efficacy have been studied (Islam, Miyoshi, Yamada, Alim, Huang, Motobu, & Tsuji, 2006).

  • Neurological Disorders : Cases where piperazine causes severe neurological disorders, especially under specific circumstances, and the etiopathogenesis of these incidents have been investigated (Neau, Rogez, Boissonnot, Simmat, Gil, & Lefévre, 1984).

  • Nitrosation Studies : The potential nitrosation of piperazine in the human stomach and its carcinogenic implications have been studied (Bellander, Osterdahl, & Hagmar, 1985).

  • Biodegradation Studies : The degradation of piperazine by Paracoccus sp. TOH, isolated from activated sludge, and the proposed degradation pathway have been a focus of research (Cai, Li, Cai, & He, 2013).

  • Allergenicity and Environmental Impact : Studies on the allergenicity of piperazine, its cutaneous irritancy, and environmental factors affecting these properties have been conducted (McCullagh, 1968).

  • Ion-Selective Electrode Development : Research on developing an ion-selective electrode for piperazine determination, improving precision and simplicity in analysis, has been reported (Kharitonov, Gorelov, & Davydova, 2001).

Mechanism of Action

Target of Action

Piperazine hexahydrate primarily targets the GABA (γ-aminobutyric acid) receptors located on muscle membranes . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system.

Mode of Action

Piperazine binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It’s also suggested that piperazine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh), a molecule involved in the transmission of nervous signals .

Biochemical Pathways

The primary biochemical pathway affected by piperazine involves the GABAergic system . By acting as an agonist at GABA receptors, piperazine enhances the effect of GABA, leading to increased inhibitory signals in the nervous system . This results in the paralysis of parasites, which are then easily expelled from the host body .

Pharmacokinetics

Upon oral administration, piperazine is readily absorbed into the bloodstream . The highest plasma levels are reached 1 to 2 hours after administration . Piperazine excretion is fast and can be detected in urine already 30 minutes after oral administration . It is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of piperazine’s action is the paralysis of parasites , such as roundworms and pinworms . This paralysis allows the host body to easily remove or expel the invading organism . While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis .

Action Environment

Piperazine readily absorbs water and carbon dioxide from the air . It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . This solubility profile may influence the compound’s action, efficacy, and stability in different environments. For instance, piperazine’s ability to absorb water and carbon dioxide can cause dry crystals to seem to melt . Furthermore, its water solubility suggests that it may spread in water systems .

Safety and Hazards

Piperazine hexahydrate causes severe skin burns and eye damage. It may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of damaging fertility and the unborn child .

Future Directions

Piperazine-based antimicrobial polymers are a promising area of research. The synthesis of numerous antimicrobial polymers using various antimicrobial agents lacks the use of the piperazine molecule, which is of pharmaceutical importance .

properties

IUPAC Name

piperazine;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.6H2O/c1-2-6-4-3-5-1;;;;;;/h5-6H,1-4H2;6*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRVZRUEXIEGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-85-0 (Parent)
Record name Piperazine hexahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50161918
Record name Piperazine hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142-63-2
Record name Piperazine hexahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, hydrate (1:6)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.711
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Record name PIPERAZINE HEXAHYDRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of piperazine hexahydrate?

A1: The molecular formula of this compound is C4N2H10·6H2O. Its molecular weight is 206.27 g/mol. []

Q2: Are there any unique structural features of this compound crystals?

A2: Yes, this compound crystals are typically monoclinic, pseudo-tetragonal, and often heavily twinned. They melt at 44°C. Their structure is characterized by puckered layers of hydrogen-bonded water molecules arranged in a near-tetragonal symmetry, forming edge-sharing pentagons. [] This unique water framework makes them structurally similar to clathrate hydrates. []

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers utilize various spectroscopic techniques to analyze this compound. Raman spectroscopy is particularly useful for studying its vibrational characteristics, including the N–H stretch and the influence of polarons. [, ] Infrared (IR) spectroscopy helps identify functional groups and analyze molecular vibrations. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H NMR and 13C NMR, provides valuable information about the compound's structure and interactions. [, , ]

Q4: What is the significance of the in-phase ν1 mode observed in the Raman spectra of this compound?

A4: The in-phase ν1 mode observed in Raman spectra is linked to the hydrogen-bonded network within the crystal structure. Temperature-dependent changes in the bandwidth of this mode provide insights into the anharmonic coupling between this mode and low-wavenumber phonons. This behavior differs from that observed in ice Ih, highlighting the unique hydrogen bonding dynamics in this compound. []

Q5: What causes the splitting observed in the N-D stretch region of deuterated this compound's Raman spectrum?

A5: The splitting in the N-D stretch region is attributed to the presence of polarons. These polarons, arising from interactions between the N-D stretch and optical lattice modes, manifest as a new band red-shifted from the main N-D stretch. This phenomenon is more prominent at low temperatures. While a similar effect exists in non-deuterated this compound, it's less pronounced, leading to bandwidth broadening rather than distinct band separation. []

Q6: What is known about the stability of this compound under different conditions?

A6: While specific stability data might require further investigation, research indicates that this compound can undergo phase transitions and dehydration. For instance, heating compounds containing this compound under vacuum can eliminate water molecules, leading to dehydration and potential color changes. []

Q7: What are the implications of the eutectic point observed in the piperazine-H2O system for CO2 capture applications?

A7: The eutectic point, identified at 32.9°C for a 60 wt% piperazine solution, carries significant implications for CO2 capture processes employing piperazine. At this specific composition and temperature, complete solidification can occur. This phenomenon demands careful consideration during plant operation, especially during unintended shutdowns. If the system cools below the eutectic temperature, solidification might occur, potentially posing risks to equipment and process flow. []

Q8: How does the presence of CO2 influence the crystallization behavior of piperazine?

A8: Research has shown that the presence of CO2 loadings affects the crystallization of piperazine in aqueous solutions. Studies employing FBRM and PVM techniques have revealed that CO2 loadings can influence the metastable zone width, impacting the onset of crystallization. []

Q9: What are the main applications of this compound?

A9: this compound is primarily known for its anthelmintic properties and is used in both human and veterinary medicine to treat parasitic worm infections. [, , ] Beyond its medicinal applications, this compound is also employed in organic synthesis, particularly as a catalyst in Knoevenagel condensation reactions to produce α,β-unsaturated acids. [] Its ability to form coordination polymers makes it valuable in materials science. [, ]

Q10: How does this compound compare to other anthelmintics in terms of efficacy?

A10: The efficacy of this compound as an anthelmintic varies depending on the target parasite and the dosage used. While it has shown significant efficacy against Ascaridia galli in poultry, [] its effectiveness against other parasites like Heterakis gallinarum and Capillaria obsignata in turkeys appears to be lower compared to alternatives like levamisole and parbendazole. []

Q11: Can you explain the role of this compound as a catalyst in Knoevenagel condensation reactions?

A11: this compound acts as a catalyst in Knoevenagel condensation reactions, facilitating the formation of α,β-unsaturated acids from the reaction between aldehydes and malonic acid. This method is advantageous due to its mild reaction conditions, short reaction times, high yields (85%–95%), and the use of a low-cost, safe, and low-toxicity catalyst. []

Q12: How is this compound used in materials science?

A12: this compound acts as a building block for creating coordination polymers and metal-organic frameworks. For example, reacting this compound with transition metal salts and benzenetetracarboxylic acid yields coordination polymers with potential applications in gas adsorption and separation. []

Q13: Are there any specific considerations for using this compound in CO2 capture processes?

A13: Yes, the use of this compound in CO2 capture processes requires careful consideration of its phase behavior, particularly its propensity to crystallize under specific conditions. While its crystallization upon CO2 stripping might seem beneficial for CO2 capture, factors like energy penalty for solid dissolution, potential fouling of equipment, and the efficiency of solid-liquid separation need careful evaluation. []

Q14: Can this compound be used as a flame retardant?

A14: While not directly used as a flame retardant, this compound serves as a precursor in synthesizing phosphorus-nitrogen-containing flame retardants. For instance, reacting this compound with diethylenetriamine penta(methylene phosphonic acid) creates a flame-retardant material that can be incorporated into epoxy resins, enhancing their flame retardancy and mechanical properties. []

Q15: Is this compound safe for use in humans and animals?

A15: While generally considered safe for its intended uses at recommended dosages, this compound can cause adverse effects. In humans, potential side effects include gastrointestinal upset, neurological symptoms, and allergic reactions. [, , ] In veterinary medicine, dosage and administration routes need careful consideration to avoid toxicity. []

Q16: Are there any specific contraindications for the use of this compound?

A16: Yes, this compound is contraindicated in individuals with known hypersensitivity to the drug. It's also not recommended for patients with severe kidney or liver impairment, as it can exacerbate existing conditions. []

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